molecular formula C15H17N3O6S B6017160 2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID

2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID

Cat. No.: B6017160
M. Wt: 367.4 g/mol
InChI Key: GRZBITUAWOJSNW-FRKPEAEDSA-N
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Description

2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone linkage, and a trimethoxyphenyl group

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c1-22-9-4-8(5-10(23-2)13(9)24-3)7-16-18-15-17-14(21)11(25-15)6-12(19)20/h4-5,7,11H,6H2,1-3H3,(H,19,20)(H,17,18,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZBITUAWOJSNW-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with a thiazolidine-2,4-dione derivative under acidic conditions to form the thiazolidine ring.

    Acetylation: The final step involves the acetylation of the thiazolidine ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in oxidative stress pathways, receptors related to inflammation.

    Pathways Involved: Modulation of reactive oxygen species (ROS) levels, inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]BUTYRIC ACID: Similar structure but with a butyric acid moiety.

Uniqueness

The unique combination of the thiazolidine ring, hydrazone linkage, and trimethoxyphenyl group in 2-[(2E)-4-OXO-2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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